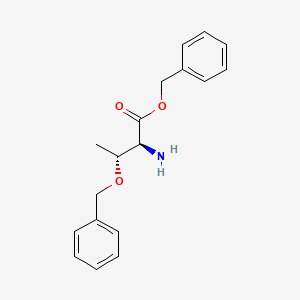

H-Thr(Bzl)-OBzl

Description

H-Thr(Bzl)-OBzl, chemically known as O-Benzyl-L-threonine benzyl ester oxalate (1:1), is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₀H₂₃NO₇·C₂H₂O₄ (total molecular weight: 389.41 g/mol), and it features benzyl (Bzl) groups protecting both the hydroxyl side chain of threonine and the carboxylate ester . The compound is characterized by high purity (>98% by HPLC), a melting point of 153–159°C, and an optical rotation of -22.0°±2.0° (C=1 in DMF) . Its stability and solubility in organic solvents (e.g., DMF, DMSO) make it a critical reagent in solid-phase peptide synthesis (SPPS) .

Properties

CAS No. |

42001-91-2 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate |

InChI |

InChI=1S/C18H21NO3/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13,19H2,1H3/t14-,17+/m1/s1 |

InChI Key |

JFGFSGAITLXWHG-PBHICJAKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of H-Thr(Bzl)-OBzl and its analogues:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D | Key Features |

|---|---|---|---|---|---|---|

| This compound·Oxalate | 15260-11-4 | C₂₀H₂₃NO₇·C₂H₂O₄ | 389.41 | 153–159 | -22.0°±2.0° (DMF) | Oxalate salt, SPPS applications |

| H-D-Thr(Bzl)-OBzl·Oxalate | 188660-14-2 | C₂₀H₂₃NO₇·C₂H₂O₄ | 389.40 | Not reported | +22.0° (DMF, inferred) | D-enantiomer, chiral resolution |

| H-Thr(Bzl)-OH·HCl | 60421-20-7 | C₁₁H₁₅NO₃·HCl | 245.71 | 178–186 | Not reported | Free carboxylate, intermediate |

| H-Thr(Me)-OH | 15260-11-4 | C₅H₁₁NO₃ | 133.15 | 150–158 | Not reported | Methyl-protected, lower steric bulk |

| H-Tyr(Bzl)-OBzl·HCl | 52142-01-5 | C₂₃H₂₄ClNO₃ | 397.89 | Not reported | Not reported | Tyrosine analogue, aromatic side chain |

Key Observations:

Stereochemistry : The D-enantiomer (H-D-Thr(Bzl)-OBzl·Oxalate) exhibits an inverted optical rotation compared to the L-form, critical for chiral drug design .

Protection Strategy :

- This compound uses dual benzyl protection (hydroxyl and carboxylate), enhancing stability during SPPS .

- H-Thr(Me)-OH employs methyl protection, reducing steric hindrance but offering lower acid stability .

Salt Forms : The oxalate salt (this compound·Oxalate) improves crystallinity and solubility in polar aprotic solvents compared to hydrochloride salts (e.g., H-Thr(Bzl)-OH·HCl) .

Commercial and Industrial Relevance

- Pricing : this compound·Oxalate is priced at $24,000/5g (95% purity), while its D-enantiomer (H-D-Thr(Bzl)-OBzl·Oxalate) costs $87,000/1g due to synthetic complexity .

- Suppliers : Major suppliers include Shanghai Ruifu Chemical (China) and Advanced Chemtech (USA), offering bulk quantities (25 kg) for industrial-scale peptide production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.